The compound "(S,S)-2,8-Diazabicyclo[4,3,0]nonane" has garnered attention due to its significance as a chiral intermediate in the synthesis of pharmaceuticals, such as Moxifloxacin2. The structural versatility of diazabicyclo nonane derivatives allows for a wide range of biological activities, making them valuable in medicinal chemistry. These compounds have been explored for their potential interactions with various biological targets, including sigma receptors and nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous physiological and pathological processes1 3 4.
The enantiomerically pure "(S,S)-2,8-Diazabicyclo[4,3,0]nonane" is a crucial intermediate in the synthesis of Moxifloxacin, an antibiotic used to treat bacterial infections2. The chemo-enzymatic route for its preparation has been optimized, showcasing the potential for large-scale production in the pharmaceutical industry2.
Diazabicyclo nonane derivatives have also been investigated as structural analogs to the natural analgesic epibatidine3. These compounds have demonstrated significant analgesic effects in preclinical models, with some showing high affinity for the alpha 4 beta 2 nAChR subtype, which is a target for pain management therapies3.
In cancer research, certain diazabicyclo nonane derivatives have exhibited selective cytotoxicity against tumor cell lines, suggesting their potential use as chemotherapeutic agents1. The ability to modulate sigma receptor activity may provide a novel approach to cancer treatment, with some compounds outperforming established drugs like cisplatin in terms of cytotoxic potency1.
Process Optimization: Continued research is necessary to optimize existing synthetic routes for improved yield, purity, and cost-effectiveness. Developing greener and more sustainable synthetic strategies is highly desirable. [, , , , , , ]
Structure-Activity Relationship Studies: Systematic investigations of the structure-activity relationship of (S,S)-2,8-Diazabicyclo[4.3.0]nonane derivatives can provide valuable insights for designing compounds with enhanced biological activities. []
This compound is recognized for its structural versatility and potential biological activities, making it valuable in the field of medicinal chemistry. It has been explored for its interactions with various biological targets such as sigma receptors and nicotinic acetylcholine receptors.
The synthesis of (S,S)-2,8-Diazabicyclo[4,3,0]nonane can be achieved through several methods:
The synthesis often results in high chiral purity (up to 99%) and can be optimized for large-scale production.
(S,S)-2,8-Diazabicyclo[4,3,0]nonane features a bicyclic structure that includes two nitrogen atoms within its framework. The structural formula can be represented as follows:
(S,S)-2,8-Diazabicyclo[4,3,0]nonane acts primarily as a nucleophile in various chemical reactions:
The mechanism of action for (S,S)-2,8-Diazabicyclo[4,3,0]nonane primarily involves its interaction with biological targets:
The physical and chemical properties of (S,S)-2,8-Diazabicyclo[4,3,0]nonane are critical for its application in pharmaceuticals:
Property | Value |
---|---|
Appearance | Colorless to yellow viscous liquid |
Density | 0.95 g/cm³ |
Boiling Point | 198.5 °C |
Flash Point | 87.1 °C |
Solubility | Slightly soluble in methanol; slightly soluble in chloroform; insoluble in water |
These properties influence its handling and application in synthetic processes.
(S,S)-2,8-Diazabicyclo[4,3,0]nonane finds extensive applications in medicinal chemistry:
The molecular architecture of (S,S)-2,8-diazabicyclo[4.3.0]nonane comprises two fused heterocyclic rings: a six-membered piperidine and a five-membered pyrrolidine, sharing two bridgehead nitrogen atoms at positions 2 and 8. This [4.3.0] bicyclic notation indicates fusion between a four-atom chain (piperidine) and a three-atom bridge (pyrrolidine) with no intervening atoms . Crucially, the stereochemistry manifests at the ring fusion points (C4a and C7a), where the cis-configuration generates two contiguous chiral centers exclusively in the (S,S) orientation. This rigid spatial arrangement constrains the nitrogen lone pairs in a proximal, divergent orientation ideal for bidentate coordination in metal catalysis or simultaneous binding to biological targets [3] [7].
Table 1: Key Structural Parameters of (S,S)-2,8-Diazabicyclo[4.3.0]nonane
Parameter | Value | Analytical Method |
---|---|---|
Molecular Formula | C~7~H~14~N~2~ | High-resolution MS |
Configuration | (4aS,7aS) / (1S,6S) | X-ray crystallography, [α]~D~ |
Specific Rotation ([α]~22~/D) | −4.0° (c=0.5 in CHCl~3~) | Polarimetry |
Density | 0.950–1.024 g/mL (25°C) | Digital densitometer |
Refractive Index (n~20~/D) | 1.515 | Abbe refractometer |
The synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane emerged from late 20th-century efforts to optimize quinolone antibiotics. Initial routes (1990s) relied on resolution of racemic precursors using chiral acids like di-p-toluoyl-D-tartaric acid, yielding the desired isomer in <30% efficiency with substantial material loss [5] [6]. The compound gained prominence when Bayer AG identified it as the optimal chiral moiety for fourth-generation fluoroquinolones, culminating in the 1999 approval of Moxifloxacin where it enhances gram-positive bacterial penetration and topoisomerase IV inhibition .
Significant methodological advancements occurred through patent literature:
Table 2: Evolution of Synthetic Methods for (S,S)-2,8-Diazabicyclo[4.3.0]nonane
Synthesis Approach | Key Advancement | Efficiency Gain | Reference |
---|---|---|---|
Chiral Resolution | Di-p-toluoyl-D-tartaric acid | 28% yield, >98% ee | [6] |
Enzymatic Resolution | Immobilized CAL-B lipase | 40% yield, 98% ee | |
Catalytic Hydrogenation | Pd/C in acetic acid, 50 psi H~2~ | 85% yield, 99% ee | [2] |
Halogenated Solvent Racemization | NaOMe/CH~2~Cl~2~, 40°C | 95% yield, full recycling | [5] |
(S,S)-2,8-Diazabicyclo[4.3.0]nonane serves as the defining chiral component in Moxifloxacin hydrochloride (Avelox®), a broad-spectrum fluoroquinolone prescribed for respiratory, skin, and intra-abdominal infections. Its incorporation at the C7 position of the quinolone nucleus drastically improves potency against Streptococcus pneumoniae and Stenotrophomonas maltophilia compared to earlier generations [6]. The synthetic sequence involves:
Table 3: Performance of (S,S)-2,8-Diazabicyclo[4.3.0]nonane in Moxifloxacin Synthesis
Parameter | Value | Significance |
---|---|---|
Coupling Yield | 75–82% | High atom economy |
Final Chiral Purity | >99.5% ee | Meets ICH impurity guidelines |
Relative Potency vs (R,R) | 8× (S. pneumoniae) | Validates stereochemical requirement |
Daily Production Capacity | 50–100 kg (industrial scale) | Supplies global API demand |
The intermediate's versatility extends beyond Moxifloxacin: It functions as a ligand in ruthenium-catalyzed asymmetric hydrogenations (85–92% ee) and features in preclinical candidates targeting neuronal nicotinic receptors (α4β2 nAChR subtype) for analgesia, leveraging its sigma receptor affinity [9]. Recent applications include derivatization into azilsartan medoxomil impurities and as a building block for fused polycyclic frameworks via ring-closing metathesis, underscoring its enduring value in medicinal chemistry [3] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3